N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide
Description
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with a hydroxy-phenylethyl group and an oxane carboxamide moiety
Properties
IUPAC Name |
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-19(17-4-2-1-3-5-17)15-22-10-6-16(7-11-22)14-21-20(24)18-8-12-25-13-9-18/h1-5,16,18-19,23H,6-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYKMRJVMIYJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CCOCC2)CC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group is introduced via a substitution reaction, often using a phenylethyl halide and a base.
Attachment of Oxane Carboxamide Moiety: The final step involves the coupling of the oxane carboxamide group to the substituted piperidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the oxane carboxamide moiety can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy-phenylethyl group may facilitate binding to these targets, while the piperidine ring and oxane carboxamide moiety contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
Uniqueness
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide is unique due to the presence of the hydroxy-phenylethyl group, which may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds. Additionally, the oxane carboxamide moiety provides distinct chemical properties that can influence the compound’s reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
